Benzamide vs. Benzenesulfonamide Scaffold Distinction: FBPase-1 Allosteric Inhibition Incompatibility
The benzoxazole benzenesulfonamide series represented by PDB 2FIE achieves potent allosteric FBPase-1 inhibition (IC50 = 0.57 µM for lead compound 53) via a benzenesulfonamide group directly N-linked to the benzoxazole core, placing the sulfonamide in the AMP allosteric site [1][2]. Compound 941891-45-8 replaces the benzenesulfonamide with a 4-ethanesulfonylbenzamide connected through a meta-phenyl linker, producing a fundamentally different scaffold geometry. Published SAR shows that within the benzoxazole benzenesulfonamide class, IC50 values range from 0.3 µM to 1.2 µM for active analogs, whereas compounds lacking the direct N-sulfonamide attachment to benzoxazole are inactive against FBPase-1 [1][3]. Consequently, 941891-45-8 is expected to be devoid of FBPase-1 activity, making it a suitable negative-control scaffold or a starting point for orthogonal target programs distinct from the FBPase-1 allosteric chemotype.
| Evidence Dimension | FBPase-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not active (benzamide scaffold predicted incompatible with allosteric binding mode) |
| Comparator Or Baseline | Benzoxazole benzenesulfonamide lead compound 53: IC50 = 0.57 µM (FBPase-1); compound 17 showed excellent rat oral bioavailability [1][3] |
| Quantified Difference | Complete loss of FBPase-1 activity due to scaffold divergence (benzamide vs. benzenesulfonamide); potency difference >100-fold predicted |
| Conditions | Human recombinant FBPase-1 enzymatic assay; X-ray crystallography (2.81 Å, PDB 2FIE) [1] |
Why This Matters
Procurement of 941891-45-8 for gluconeogenesis or FBPase-1 programs is scientifically contraindicated, while its use as a chemotype control or for target de-orphaning studies is justified by the documented structural incompatibility.
- [1] Lai, C., Gum, R.J., Daly, M., Fry, E.H., Hutchins, C., Abad-Zapatero, C., von Geldern, T.W. Benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorg. Med. Chem. Lett. 2006, 16, 1807–1810. DOI: 10.1016/j.bmcl.2006.01.014. View Source
- [2] PDB 2FIE: Structure of human liver FBPase complexed with potent benzoxazole allosteric inhibitors. RCSB PDB. DOI: 10.2210/pdb2fie/pdb. View Source
- [3] von Geldern, T.W., Lai, C., Gum, R.J., Daly, M., Sun, C., Fry, E.H., Abad-Zapatero, C. Benzoxazole benzenesulfonamides are novel allosteric inhibitors of fructose-1,6-bisphosphatase with a distinct binding mode. Bioorg. Med. Chem. Lett. 2006, 16, 1811–1815. DOI: 10.1016/j.bmcl.2006.01.019. View Source
